N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
Description
N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a unique azetidine (4-membered nitrogen-containing ring) core. Key structural features include:
- Azetidine-3-carboxamide backbone: Provides conformational rigidity compared to larger heterocycles (e.g., piperidine or pyrrolidine).
- 2-Chlorophenylmethyl substituent: The chlorinated aromatic group enhances lipophilicity, influencing membrane permeability and receptor binding.
Crystallographic tools like SHELX and ORTEP-3 (used in analogous studies ) are critical for resolving its 3D conformation and intermolecular interactions.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-17-7-3-1-5-13(17)9-23-19(25)14-11-24(12-14)20(26)16-10-22-18-8-4-2-6-15(16)18/h1-8,10,14,22H,9,11-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKQFVDSLCDABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the azetidine and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed coupling reactions, and the implementation of green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various alcohols and amines .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Name : N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
- CAS Number : 1396806-37-3
- Molecular Formula : C20H18ClN3O2
- Molecular Weight : 365.83 g/mol
Anticancer Properties
One of the most promising applications of this compound is its anticancer activity. Various studies have demonstrated its efficacy against different cancer cell lines.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:
The biological activities of this compound extend beyond anticancer properties:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Detailed Analysis
Azetidine vs. Hydrazinecarboxamide Core
The latter’s imidazole and benzodioxol groups may enhance antifungal activity but reduce blood-brain barrier penetration due to polar substituents.
Indole-3-Carbonyl vs. Indole-2-Carboxamide
The indole-3-carbonyl group in the target compound and MMB-CHMICA is critical for hydrophobic interactions with receptors, whereas the indole-2-carboxamide in ’s compound positions the carboxamide differently, likely altering target selectivity (e.g., kinases vs. GPCRs).
Halogenated vs. Non-Halogenated Substituents
The 2-chlorophenylmethyl group in the target compound increases lipophilicity compared to the 3-hydroxyphenyl in , which may favor CNS activity.
Pharmacokinetic Considerations
MMB-CHMICA and 5F-MDMB-PICA incorporate ester groups prone to hydrolysis, limiting their half-life. The target compound’s azetidine and stable carboxamide linkage may improve metabolic stability, though this requires experimental validation.
Research Implications
- Structural Insights : X-ray crystallography (utilizing SHELX and ORTEP-3 ) is essential for elucidating conformational differences between analogs.
- Activity Prediction : The target compound’s lack of ester groups and smaller ring size may reduce off-target effects compared to MMB-CHMICA and 5F-MDMB-PICA .
Biological Activity
N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, also known by its CAS number 1396806-37-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 367.8 g/mol . The compound features an indole moiety, which is well-known for its diverse biological activities.
Antimicrobial Properties
Research indicates that derivatives of indole, including compounds similar to this compound, exhibit significant antimicrobial activity. A study highlighted the synthesis of various indole derivatives and their evaluation against a range of microbial strains, demonstrating that many possess potent antimicrobial properties .
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Indoles typically function as modulators of signaling pathways involved in cell proliferation and apoptosis. The compound's ability to act as a selective estrogen receptor modulator (SERM) has been suggested in related azetidine derivatives, indicating a potential mechanism through which it may exert therapeutic effects .
Data Table: Summary of Biological Activities
Case Studies
While specific case studies focusing exclusively on this compound are sparse, related compounds have shown promising results:
- Indole Alkaloids from Marine Sources : A study isolated several indole alkaloids that demonstrated cytotoxicity toward murine tumor cell lines. These findings support the hypothesis that indole-containing compounds can influence cancer cell viability .
- SERM Activity : Similar azetidine derivatives have been studied for their roles as selective estrogen receptor modulators, showing effectiveness in treating metabolic and inflammatory diseases . This suggests a broader therapeutic potential for compounds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
